molecular formula C16H19NO2 B14209027 2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)butan-1-one CAS No. 834914-20-4

2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)butan-1-one

Cat. No.: B14209027
CAS No.: 834914-20-4
M. Wt: 257.33 g/mol
InChI Key: RVZQCHYEVWPJRN-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)butan-1-one is a complex organic compound known for its unique chemical structure and properties. This compound features a dimethylamino group, a hydroxynaphthalene moiety, and a butanone backbone, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)butan-1-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the butanone backbone can be reduced to alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)butan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)butan-1-one exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with biological receptors, while the hydroxynaphthalene moiety may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-1-(6-hydroxyphenyl)butan-1-one: Similar structure but with a phenyl group instead of a naphthalene moiety.

    2-(Dimethylamino)-1-(6-hydroxybenzyl)butan-1-one: Features a benzyl group instead of a naphthalene moiety.

Uniqueness

2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)butan-1-one is unique due to its naphthalene ring, which imparts distinct chemical and physical properties compared to its phenyl and benzyl analogs. This uniqueness makes it valuable in specific applications where the naphthalene moiety’s properties are advantageous.

Properties

CAS No.

834914-20-4

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-(dimethylamino)-1-(6-hydroxynaphthalen-2-yl)butan-1-one

InChI

InChI=1S/C16H19NO2/c1-4-15(17(2)3)16(19)13-6-5-12-10-14(18)8-7-11(12)9-13/h5-10,15,18H,4H2,1-3H3

InChI Key

RVZQCHYEVWPJRN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)O)N(C)C

Origin of Product

United States

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